Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-
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Overview
Description
Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- is a synthetic organic compound. Compounds of this nature are often used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide derivatives typically involves the reaction of an amine with an acyl chloride or anhydride. For this specific compound, the synthesis might involve the reaction of 2,4-dichlorobenzylamine with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the dichloro groups, potentially converting them to simpler alkyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the chlorinated positions.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of acetamide are often explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Industry
Industrially, such compounds might be used in the production of polymers, resins, or as additives in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-
- Acetamide, 2,2-dichloro-N-(benzyl)-N-(2-ethoxyethyl)-
- Acetamide, N-(2,4-dichlorobenzyl)-N-(ethyl)-
Uniqueness
The uniqueness of Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
73664-40-1 |
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Molecular Formula |
C13H15Cl4NO2 |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyethyl)acetamide |
InChI |
InChI=1S/C13H15Cl4NO2/c1-2-20-6-5-18(13(19)12(16)17)8-9-3-4-10(14)7-11(9)15/h3-4,7,12H,2,5-6,8H2,1H3 |
InChI Key |
NPQCLIBXYVWAES-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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